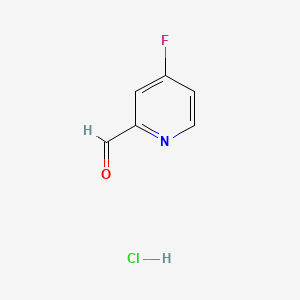

4-Fluoropyridine-2-carbaldehyde;hydrochloride

CAS No.:

Cat. No.: VC18627911

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClFNO |

|---|---|

| Molecular Weight | 161.56 g/mol |

| IUPAC Name | 4-fluoropyridine-2-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H |

| Standard InChI Key | ZBZSAIVUDNINAH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1F)C=O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Fluoropyridine-2-carbaldehyde hydrochloride belongs to the class of heterocyclic aromatic compounds. Its structure comprises a pyridine ring substituted with:

-

A fluorine atom at the 4-position, enhancing electron-withdrawing effects and metabolic stability.

-

A formyl group (-CHO) at the 2-position, enabling nucleophilic addition and condensation reactions.

-

A hydrochloride counterion, improving solubility in polar solvents .

The molecular formula is C₆H₅ClFNO, derived from the parent compound 4-fluoropyridine-2-carbaldehyde (C₆H₄FNO) with the addition of HCl. The molecular weight is 161.56 g/mol, consistent with theoretical calculations .

Physical and Spectral Properties

Nuclear magnetic resonance (NMR) analysis of the parent compound reveals characteristic peaks:

-

¹H NMR: Signals at δ 10.1 (aldehyde proton), δ 8.6–7.8 (pyridine ring protons) .

-

¹³C NMR: Carbonyl carbon at δ 192 ppm, aromatic carbons between δ 120–150 ppm.

Synthesis and Optimization

Diazonium Salt Decomposition Method

The patented synthesis route involves two stages :

-

Diazotization: 4-Aminopyridine reacts with hydrogen fluoride and nitrous acid to form 4-pyridyldiazonium fluoride.

-

Thermal Decomposition: The diazonium salt decomposes at 30–50°C, releasing nitrogen gas and hydrogen fluoride. Subsequent neutralization with ammonium hydroxide and treatment with HCl gas yields the hydrochloride salt.

Reaction Conditions:

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s aldehyde group facilitates the synthesis of:

-

Schiff Bases: Used in metal coordination complexes for anticancer drug candidates.

-

Heterocyclic Derivatives: Building blocks for kinase inhibitors and antiviral agents .

Agrochemical Development

Fluoropyridine derivatives are integral to modern herbicides. For example:

-

Florpyrauxifen-benzyl: A rice herbicide utilizing a 5-fluoropyridine backbone, highlighting the role of fluorination in enhancing bioactivity .

Biological Activity and Mechanisms

Antioxidant Properties

While direct data are lacking, related pyridine aldehydes demonstrate radical scavenging activity (e.g., IC₅₀ = 7.68 µM for DPPH assay).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume